
2-Cloro-3-metil-5-(1,2,3,6-tetrahidropiridin-4-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic organic compound that contains both a pyridine ring and a tetrahydropyridine moiety
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmission.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the chlorination of a precursor pyridine compound followed by the introduction of the tetrahydropyridine moiety. One common method involves the reaction of 3-methylpyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a cyclization reaction with a suitable amine to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives or reduced to form piperidine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives.
- Oxidized pyridine or reduced piperidine derivatives.
- Cyclized heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloro-3-methylpyridine: Lacks the tetrahydropyridine moiety but shares the chlorinated pyridine structure.
3-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine: Similar structure but without the chlorine atom at the 2-position.
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine: Similar structure but with the chlorine atom at a different position.
Uniqueness: The presence of both the chlorine atom and the tetrahydropyridine moiety in 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine gives it unique chemical properties and reactivity compared to its analogs
Propiedades
IUPAC Name |
2-chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2,6-7,13H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWSVKJWJPABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2=CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
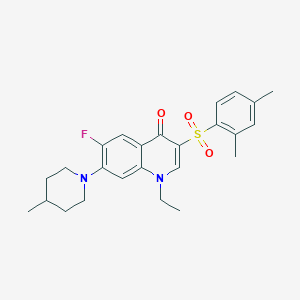
![5-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2582573.png)

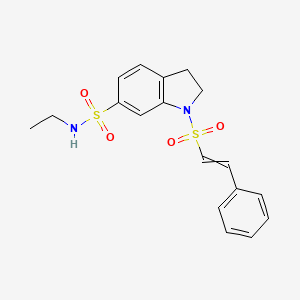

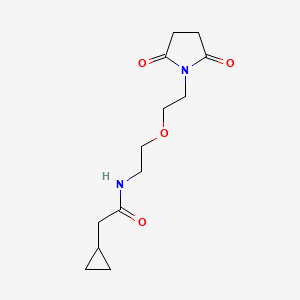
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)
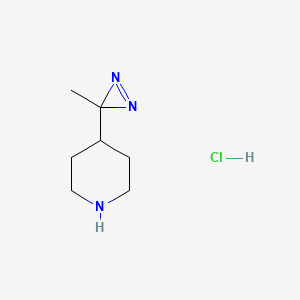
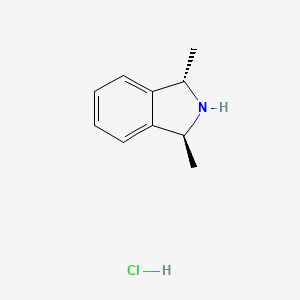
![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
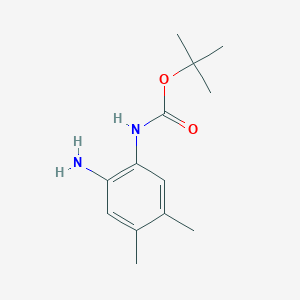
![N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2582591.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
